Urea, N-(4-nitrophenyl)-N'-2-oxazolyl-
Description
Urea, N-(4-nitrophenyl)-N'-2-oxazolyl- (CAS: 35629-51-7) is a urea derivative with the molecular formula C₁₀H₈N₄O₄ and a molar mass of 248.19 g/mol . Its structure features a 4-nitrophenyl group and a 2-oxazolyl group attached to the urea core. The nitro group is strongly electron-withdrawing, which may influence the compound’s solubility, reactivity, and intermolecular interactions (e.g., hydrogen bonding).
Properties
CAS No. |
35629-51-7 |
|---|---|
Molecular Formula |
C10H8N4O4 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-(1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C10H8N4O4/c15-9(13-10-11-5-6-18-10)12-7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,12,13,15) |
InChI Key |
NFNMBVGVKBNQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of 2-Aminooxazole with 4-Nitrophenyl Isocyanate
Reaction Overview
This one-step method involves the nucleophilic addition of 2-aminooxazole to 4-nitrophenyl isocyanate. The reaction proceeds under mild conditions, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) at 0–25°C.
Experimental Protocol
- Reagents :
- 2-Aminooxazole (1.0 equiv)
- 4-Nitrophenyl isocyanate (1.1 equiv)
- TEA (1.5 equiv) in DCM (10 mL/g substrate)
- Procedure :
- Dissolve 2-aminooxazole and TEA in DCM under nitrogen.
- Add 4-nitrophenyl isocyanate dropwise at 0°C.
- Stir for 4–6 hours at room temperature.
- Quench with ice water, extract with DCM, and dry over Na₂SO₄.
- Purification :
Key Findings
Carbamate-Mediated Synthesis via 4-Nitrophenyl-N-Benzylcarbamate
Two-Step Strategy
This method employs 4-nitrophenyl-N-benzylcarbamate as a stable intermediate, enabling selective urea formation with 2-oxazolylamine under basic conditions, followed by hydrogenolysis.
Stepwise Procedure
Step 1: Synthesis of 4-Nitrophenyl-N-Benzylcarbamate
Step 2: Urea Formation
Hydrogenolysis :
Advantages and Limitations
Microwave-Assisted Cyclocondensation
Oxazole Ring Formation Post-Urea Coupling
A sequential approach involves synthesizing the urea linkage first, followed by oxazole cyclization under microwave irradiation.
Protocol
Urea Precursor Synthesis :
- React 4-nitroaniline with ethyl oxalyl chloride to form N-(4-nitrophenyl)oxalamic acid.
Cyclization :
Analytical Data
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Equipment/Reagents | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Isocyanate Coupling | 68–72 | 6 | TEA, DCM | One-step; minimal purification | Requires anhydrous conditions |
| Carbamate-Mediated | 82 | 24 | Pd/C, H₂ (50 psi) | High selectivity | Multi-step; costly catalysts |
| Microwave Cyclization | 65 | 0.25 | Microwave reactor | Rapid cyclization | Specialized equipment needed |
Challenges and Optimization Strategies
Byproduct Mitigation
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The oxazolyl group can participate in nucleophilic substitution reactions.
Hydrogenation: The nitro group can be hydrogenated to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as alkyl halides and bases are used.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are employed.
Major Products
The major products formed from these reactions include amino derivatives, substituted oxazolyl compounds, and reduced urea derivatives.
Scientific Research Applications
Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazolyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between Urea, N-(4-nitrophenyl)-N'-2-oxazolyl- and structurally related urea derivatives:
Key Observations:
- Electron Effects : The nitro group in the target compound enhances electrophilicity compared to chloro (electron-withdrawing but less polar) or alkyl (electron-donating) substituents in analogs .
- Heterocyclic Influence : Thiadiazole derivatives (e.g., ) exhibit sulfur-mediated reactivity and antimicrobial activity, whereas oxazolyl groups may favor hydrogen bonding .
- Substituent Position : The 2-oxazolyl vs. 5-oxazolyl positional isomerism (e.g., CAS 198819-93-1 ) could alter steric and electronic interactions in drug-receptor binding.
Q & A
Q. What are the standard synthetic routes for Urea, N-(4-nitrophenyl)-N'-2-oxazolyl-?
The compound is synthesized via reactions of carbonic acid derivatives like N,N'-carbonyldiimidazole (CDI) or 4-nitrophenyl chloroformate with amines such as 4-pyridylamine. Pre-assembled amines (e.g., IVb, Va-f, k, n) are subsequently introduced to form N,N'-disubstituted ureas. This method is scalable and yields derivatives with high purity .
Q. What is the toxicity profile and regulatory status of this compound?
The compound (CAS 53558-25-1, common name Pyrinuron) is classified as highly toxic, with an oral-rat LD50 of 12.3 mg/kg. It is banned globally due to its role in inducing diabetes mellitus in experimental animals and lack of compliance with international hazardous chemical regulations (e.g., Rotterdam Convention) .
Q. What spectroscopic methods are used to characterize this urea derivative?
Characterization typically involves IR spectroscopy (to confirm urea C=O and N-H stretches), <sup>1</sup>H/<sup>13</sup>C NMR (to resolve aryl and oxazolyl substituents), and mass spectrometry (for molecular ion validation). For example, IR peaks at ~1650–1700 cm<sup>−1</sup> confirm urea carbonyl groups .
Advanced Research Questions
Q. How does the reaction of N-alkoxy-N'-arylureas with 4-nitrophenylglyoxal achieve diastereoselectivity?
In acetic acid, 4-nitrophenylglyoxal reacts with N-alkoxy-N'-arylureas to form cis-4,5-dihydroxyimidazolidin-2-ones with >95:5 diastereomeric ratios. The selectivity arises from steric and electronic effects of alkoxy groups (e.g., n-propyloxy vs. benzyloxy) and hydrogen bonding during cyclization .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., diabetes induction vs. potential therapeutic effects) may stem from differences in experimental models, dosage, or impurity profiles. Rigorous purity validation (via HPLC) and standardized in vivo protocols (e.g., consistent animal strains) are critical for reproducibility .
Q. What mechanistic insights explain its inhibition of biological targets like p38 kinase?
Molecular docking studies suggest that N-(4-nitrophenyl)-N'-2-oxazolyl-urea derivatives act as type II kinase inhibitors, binding to the DFG-out conformation of p37. Key interactions include hydrogen bonding with the hinge region (via urea NH) and hydrophobic contacts with the oxazolyl group .
Methodological Recommendations
- Stereochemical Analysis : Use NOESY NMR to confirm cis or trans configurations in dihydroxyimidazolidinones .
- Toxicity Studies : Employ OECD Guidelines 423 (acute oral toxicity) and 451 (carcinogenicity) for regulatory compliance .
- Kinase Assays : Utilize fluorescence polarization (FP) assays to quantify p38 inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
